Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate
Overview
Description
Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic organic compound known for its significant role in various scientific applications. The structure features a hexanoate backbone with benzyloxycarbonyl groups attached, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate typically involves the reaction of (2S)-2,6-diaminohexanoic acid with benzyl chloroformate in the presence of a base. The esterification process with methanol under acidic conditions completes the synthesis. The overall reaction requires precise temperature control and the absence of moisture to avoid hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale esterification reactions, utilizing optimized conditions to achieve high yields. The purity of the final product is ensured through various purification techniques, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents to yield corresponding amides or acids.
Reduction: : Reduction processes can lead to the formation of amino derivatives.
Substitution: : Nucleophilic substitution reactions are common, especially with various nucleophiles replacing the benzyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Employs reagents such as hydrazine or ammonia under controlled temperatures.
Major Products
From Oxidation: : Amides and carboxylic acids.
From Reduction: : Amino hexanoates.
From Substitution: : Different substituted hexanoates depending on the nucleophile.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis where protection of amino groups is crucial.
Biology: In biology, it is used to study enzyme-substrate interactions due to its structural similarity to biological substrates.
Medicine: In medicinal chemistry, the compound is a precursor in the synthesis of various pharmaceutical agents, especially those targeting protein synthesis.
Industry: Industrially, it is utilized in the production of specialty chemicals and as a protective group in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways: Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate primarily acts by mimicking natural substrates in enzymatic reactions. It binds to enzyme active sites, inhibiting or modifying the enzyme's activity, which is particularly useful in drug development.
Similar Compounds
(2S)-2,6-Diaminohexanoic acid: : Shares the same backbone but lacks benzyloxycarbonyl protection.
N-Benzyloxycarbonyl-L-lysine: : Another similar compound used in peptide synthesis.
Ethyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate: : Similar structure with an ethyl ester group instead of methyl.
Uniqueness: this compound stands out due to its specific combination of protective groups and its ester functionality, making it particularly useful in selective synthetic applications and as a versatile intermediate in various fields.
Properties
IUPAC Name |
methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-29-21(26)20(25-23(28)31-17-19-12-6-3-7-13-19)14-8-9-15-24-22(27)30-16-18-10-4-2-5-11-18/h2-7,10-13,20H,8-9,14-17H2,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSCRWGIIAFLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293305 | |
Record name | methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55592-84-2 | |
Record name | NSC88471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.